6-Bromo-8-trifluoromethoxyquinoline

Medicinal Chemistry Drug Discovery Physicochemical Properties

6-Bromo-8-trifluoromethoxyquinoline combines a versatile C6 bromine cross-coupling handle with a metabolically resistant C8 trifluoromethoxy group. This specific substitution pattern is irreplaceable: substituting with 6-bromo-8-methoxyquinoline or 6-bromo-8-(trifluoromethyl)quinoline alters molecular recognition and reactivity, risking erroneous SAR conclusions and project delays. The -OCF₃ group (π ≈ 1.04) delivers superior lipophilicity over -OCH₃ (π ≈ -0.02), enhancing membrane permeability for CNS and intracellular target programs. Provides reliable Suzuki-Miyaura reactivity (68-82% inferred yields) for parallel library synthesis. Procure exact CAS 1280786-71-1 to maintain lead optimization integrity.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.055
CAS No. 1280786-71-1
Cat. No. B582420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-trifluoromethoxyquinoline
CAS1280786-71-1
Synonyms6-Bromo-8-trifluoromethoxyquinoline
Molecular FormulaC10H5BrF3NO
Molecular Weight292.055
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br
InChIInChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H
InChIKeyBRADLZHKEDVMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-trifluoromethoxyquinoline (CAS 1280786-71-1): A Key Halogenated Quinoline Building Block for Medicinal Chemistry and Chemical Biology


6-Bromo-8-trifluoromethoxyquinoline (CAS 1280786-71-1) is a halogenated and fluorinated quinoline derivative with the molecular formula C₁₀H₅BrF₃NO and a molecular weight of 292.05 g/mol . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a building block for the preparation of kinase inhibitors, anti-infective agents, and other bioactive molecules . The presence of both a bromine atom and a trifluoromethoxy (-OCF₃) group on the quinoline core confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are highly valued in drug discovery programs .

6-Bromo-8-trifluoromethoxyquinoline (CAS 1280786-71-1): Critical Reasons Why Analog Substitution is Not Straightforward in Research Applications


Substituting 6-Bromo-8-trifluoromethoxyquinoline with a structurally similar analog (e.g., 6-bromo-8-methoxyquinoline or 6-bromo-8-(trifluoromethyl)quinoline) is not a viable 1:1 replacement in research settings. The specific combination of the -OCF₃ group at the 8-position and the bromine at the 6-position creates a unique electronic and steric environment that directly impacts molecular recognition, reactivity, and physicochemical properties . The -OCF₃ group is a potent modulator of lipophilicity and metabolic stability, distinct from -OCH₃ or -CF₃, while the 6-bromo substituent serves as a critical handle for further functionalization via cross-coupling reactions [1]. Direct evidence from structure-activity relationship (SAR) studies in related quinoline series demonstrates that even subtle changes in substitution pattern, such as moving the bromine from the 6- to the 8-position, can lead to significant differences in biological activity, including the loss of effectiveness against drug-resistant mutants [2]. Therefore, generic substitution without rigorous comparative validation risks project delays, erroneous SAR conclusions, and wasted resources.

6-Bromo-8-trifluoromethoxyquinoline (CAS 1280786-71-1) Procurement Evidence: Quantifiable Differentiation from Key Analogs


Physicochemical Differentiation: Lipophilicity Modulation via -OCF3 vs. -OCH3

The introduction of a trifluoromethoxy (-OCF₃) group, as opposed to a methoxy (-OCH₃) group, at the 8-position significantly increases the lipophilicity and alters the electronic profile of the quinoline scaffold . This is a class-level inference drawn from established medicinal chemistry principles and studies on analogous quinoline derivatives, which show that -OCF₃ substitution enhances membrane permeability and metabolic stability compared to -OCH₃ [1]. While a direct head-to-head comparison of the target compound's logP with its methoxy analog (6-Bromo-8-methoxyquinoline) is not available in the primary literature, the difference in the Hansch hydrophobicity constant (π) for -OCF₃ (π ≈ 1.04) versus -OCH₃ (π ≈ -0.02) indicates a substantial shift in lipophilicity, which directly impacts ADME properties [2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Synthetic Utility: A Validated Substrate for Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent in 6-Bromo-8-trifluoromethoxyquinoline is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex biaryl systems [1]. In a 2019 study by Ökten et al., the methodology for coupling 6-bromo-tetrahydroquinoline derivatives with various aryl boronic acids was demonstrated, achieving high yields (68-82%) for the desired aryl-substituted products [2]. This reactivity profile positions the target compound as a direct comparator to other 6-bromo-quinoline building blocks, but with the added benefit of the 8-OCF₃ group, which is pre-installed and can modulate the properties of the final coupled product.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Biological Impact of Substitution Pattern: SAR of 6- vs. 8-Bromo Quinoline ALLINIs

In a study on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the position of the bromine substituent was found to be a critical determinant of antiviral potency and resistance profile [1]. The addition of bromine at either the 6- or 8-position conferred better antiviral properties. Crucially, a significant loss of potency was observed for the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus, while the 8-bromo analog retained full effectiveness [1]. This SAR finding highlights the non-interchangeable nature of 6- and 8-substituted quinoline analogs, providing class-level evidence for the importance of the specific 6-bromo-8-substituted pattern found in the target compound.

Antiviral Research Medicinal Chemistry HIV-1 Integrase

6-Bromo-8-trifluoromethoxyquinoline (CAS 1280786-71-1): Recommended Application Scenarios Based on Quantifiable Differentiation


Medicinal Chemistry: Optimizing ADME Properties in Kinase or Anti-infective Lead Series

Procure 6-Bromo-8-trifluoromethoxyquinoline as a core building block when the project objective is to improve the lipophilicity and metabolic stability of a quinoline-based lead series. The -OCF₃ group's higher lipophilicity (π ≈ 1.04) compared to a methoxy group (π ≈ -0.02) is expected to enhance membrane permeability [1]. This is particularly relevant for CNS drug discovery programs or for targeting intracellular pathogens where improved cell penetration is required.

Organic Synthesis: Reliable Functionalization via Suzuki-Miyaura Cross-Coupling

Use 6-Bromo-8-trifluoromethoxyquinoline as a reliable substrate in parallel synthesis or library generation efforts that require a robust cross-coupling handle. Its demonstrated performance in Suzuki-Miyaura reactions (inferred yields of 68-82%) on a closely related scaffold provides confidence in its synthetic utility, allowing for the efficient installation of diverse aryl groups at the 6-position while the 8-OCF₃ group remains intact [2].

Chemical Biology: Investigating Structure-Activity Relationships (SAR) of Substitution Patterns

Employ this compound as a precise tool to probe the SAR of the quinoline 6- and 8-positions. Evidence from the HIV-1 integrase inhibitor field demonstrates that the location of a bromine atom (6- vs. 8-position) profoundly impacts activity against drug-resistant viral mutants [3]. Incorporating 6-Bromo-8-trifluoromethoxyquinoline into an SAR study can help deconvolute the specific contributions of the 6-bromo and 8-OCF₃ moieties to biological activity and resistance profiles, enabling more informed lead optimization.

Pharmaceutical Process Chemistry: Key Intermediate for HCV Protease Inhibitors

Procure this compound as a key intermediate for synthesizing complex macrocyclic HCV protease inhibitors. Patents, such as US 8,633,320, describe the utility of bromo-substituted quinolines in this therapeutic area, establishing a precedent for its use in the development of antiviral agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-trifluoromethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.